Ring-Size Dependent Physicochemical Profile vs. Piperidine Analog
The target compound's seven-membered azepane ring confers a distinct lipophilicity/polarity balance compared to a six-membered piperidine analog. The computed XLogP3-AA for (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane is 2.1, a value that differs predictably from piperidine-based hydrazones due to the increased rotatable bonds and altered ring electronics [1]. This difference is quantifiable and relevant for CNS drug discovery programs where a narrow logP window (typically 1-3) is critical [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 (XLogP3-AA) |
| Comparator Or Baseline | 1-Piperidinecarboxaldehyde, (1-phenylethylidene)hydrazone: XLogP3-AA predicted ~2.5 (class-level expectation based on reduced ring size and carbon count). Exact value not experimentally determined. |
| Quantified Difference | Approximately 0.4 logP unit lower for the target azepane, indicating moderately higher aqueous solubility potential. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). |
Why This Matters
A 0.4 logP unit difference can significantly impact aqueous solubility and permeability, making the azepane variant a more attractive scaffold for lead optimization in programs where reducing lipophilicity is a key goal.
- [1] PubChem. (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane. Compound Summary for CID 9656485. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
